3,5-Dibromo-2-hydroxybenzoic acid

Catalog No.
S574767
CAS No.
3147-55-5
M.F
C7H4Br2O3
M. Wt
295.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-2-hydroxybenzoic acid

CAS Number

3147-55-5

Product Name

3,5-Dibromo-2-hydroxybenzoic acid

IUPAC Name

3,5-dibromo-2-hydroxybenzoic acid

Molecular Formula

C7H4Br2O3

Molecular Weight

295.91 g/mol

InChI

InChI=1S/C7H4Br2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)

InChI Key

BFBZHSOXKROMBG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)O)Br)Br

Synonyms

3,5-dbsa, 3,5-dibromosalicylic acid

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Br)Br

The exact mass of the compound 3,5-Dibromosalicylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1062. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Bromobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dibromo-2-hydroxybenzoic acid (CAS: 3147-55-5), also known as 3,5-dibromosalicylic acid, is a highly crystalline, di-halogenated aromatic building block characterized by its dual bromine substituents on a salicylic acid core [1]. In industrial and advanced research procurement, it is primarily valued for its distinct thermal robustness, finely tuned acidity, and its utility as a bifunctional precursor in cross-coupling reactions . Unlike standard salicylic acid, the 3,5-dibromo substitution pattern dramatically alters the electronic and steric environment of the phenolic and carboxylic acid groups, enabling its use in specialized metal-organic frameworks (MOFs), high-performance contrast agents, and targeted medicinal chemistry scaffolds[1].

Attempting to substitute 3,5-dibromosalicylic acid with mono-halogenated analogs, such as 5-bromosalicylic acid, or the unsubstituted salicylic acid baseline fundamentally compromises synthetic architecture and thermal processability. The mono-brominated analog lacks the secondary reactive site required for bis-functionalization in Suzuki or Heck cross-couplings, limiting the structural complexity of downstream polymers or ligands. Furthermore, the absence of the second electron-withdrawing bromine atom results in a significantly lower melting point (159–162 °C vs. 224–227 °C)[REFS-1, REFS-2], which can lead to premature melting or degradation in high-temperature solvothermal syntheses.

Thermal Processing Stability (Melting Point)

Thermal stability is a critical procurement metric for materials undergoing high-temperature processing. 3,5-Dibromosalicylic acid exhibits a melting point of 224–227 °C, which is substantially higher than both 5-bromosalicylic acid (159–162 °C) and unsubstituted salicylic acid (158–161 °C) .

Evidence DimensionMelting Point
Target Compound Data224–227 °C
Comparator Or Baseline5-Bromosalicylic acid (159–162 °C)
Quantified Difference~65 °C higher melting point
ConditionsStandard pressure, solid state

The significantly higher melting point ensures stability during high-temperature melt polymerizations and aggressive solvothermal curing processes where mono-substituted analogs would melt or degrade prematurely.

Precursor Suitability for Dual Cross-Coupling

The presence of two sterically accessible bromine atoms at the C3 and C5 positions makes this compound a superior bifunctional precursor. In standardized C-S cross-coupling assays, 3,5-dibromosalicylic acid successfully undergoes one-pot bis-thioetherification (yielding 72% of the bis-thioether derivative in DMF), whereas 5-bromosalicylic acid is restricted to mono-functionalization [1].

Evidence DimensionReactive Halogen Substitution Sites
Target Compound DataTwo reactive sites (C3 and C5) enabling bis-functionalization (72% yield)
Comparator Or Baseline5-Bromosalicylic acid (single reactive site at C5)
Quantified DifferenceEnables one-pot synthesis of bis-aryl or bis-thioether architectures versus strictly mono-functionalization.
ConditionsCu-catalyzed thioetherification in DMF solvent

Buyers designing complex branched architectures or advanced MOF linkers must procure the 3,5-dibromo variant to achieve dual functionalization without requiring additional multi-step halogenation protocols.

Formulation pKa and MRI Contrast Tuning

The dual electron-withdrawing bromine atoms specifically tune the phenolic proton exchange rate (kex) and chemical shift. At neutral pH, 3,5-dibromosalicylic acid achieves an optimal chemical shift of 10.5 ppm and a kex of 550 s^-1, compared to salicylic acid's baseline shift of 9.3 ppm and kex of 600 s^-1 [1].

Evidence DimensionPhenolic Proton Chemical Shift and Exchange Rate (kex)
Target Compound DataChemical shift of 10.5 ppm, kex = 550 s^-1
Comparator Or BaselineSalicylic acid (Chemical shift of 9.3 ppm, kex = 600 s^-1)
Quantified Difference1.2 ppm downfield shift with a precisely tuned exchange rate.
ConditionsNeutral pH (6.5 - 7.4), diaCEST MRI contrast evaluation at 37 °C

The specific electronic de-shielding effect of the two bromines makes it a superior precursor for developing low-field power diaCEST MRI contrast agents compared to the unsubstituted baseline.

Medicinal Chemistry Baseline (AKR1C1 Inhibition)

In targeted enzymatic assays, 3,5-dibromosalicylic acid demonstrates potent inhibition of human 20α-hydroxysteroid dehydrogenase (AKR1C1). It yields an IC50 of 2.3 μM and a Ki of 9 nM, representing a significant improvement in binding affinity over the salicylic acid baseline (IC50 = 7.8 μM) [1].

Evidence DimensionAKR1C1 Inhibition (IC50)
Target Compound DataIC50 = 2.3 μM (Ki = 9 nM)
Comparator Or BaselineSalicylic acid (IC50 = 7.8 μM)
Quantified Difference>3-fold improvement in IC50 and highly potent nanomolar Ki.
ConditionsIn vitro recombinant human AKR1C1 assay

For pharmaceutical procurement, this compound serves as a highly validated, potent baseline scaffold for synthesizing selective AKR1C1 inhibitors, outperforming standard salicylic acid.

Advanced Coordination Polymer and MOF Synthesis

Where the compound's high thermal stability (melting point >224 °C) and dual halogen handles are required to construct robust, extended metal-organic frameworks that can withstand high-temperature solvothermal conditions without premature degradation [1].

Bis-Functionalized Pharmaceutical Scaffolds

Where medicinal chemists utilize the C3 and C5 bromine atoms for one-pot Suzuki-Miyaura or thioetherification cross-couplings to generate complex bis-aryl or bis-thioether derivatives, particularly in the development of highly selective AKR1C1 inhibitors [2].

diaCEST MRI Contrast Agent Development

Where formulation scientists require the specific electron-withdrawing and steric effects of the 3,5-dibromo substitution to achieve an optimal chemical shift (10.5 ppm) and proton exchange rate at neutral pH, outperforming unsubstituted salicylic acid [3].

XLogP3

3

Melting Point

228.0 °C

UNII

T5JO5UA21H

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3147-55-5

Wikipedia

3,5-dibromosalicylic acid

General Manufacturing Information

Benzoic acid, 3,5-dibromo-2-hydroxy-: INACTIVE

Dates

Last modified: 08-15-2023

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